molecular formula C15H18F3N7O B5668359 3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide

3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide

Cat. No.: B5668359
M. Wt: 369.35 g/mol
InChI Key: TUTSYDMOQGDMDV-UHFFFAOYSA-N
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Description

3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide is a complex organic compound that features a tetrazole ring, a trifluoromethyl-substituted pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include sodium azide for tetrazole formation and trifluoromethyl iodide for introducing the trifluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group and tetrazole ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-tetrazol-5-yl)-N-[1-(2,4-difluorophenyl)piperidin-3-yl]propanamide
  • 3-(1H-tetrazol-5-yl)-N-[1-(4-fluorophenyl)piperidin-3-yl]propanamide

Uniqueness

3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(tetrazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N7O/c16-15(17,18)11-3-4-13(19-8-11)24-6-1-2-12(9-24)21-14(26)5-7-25-10-20-22-23-25/h3-4,8,10,12H,1-2,5-7,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTSYDMOQGDMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)NC(=O)CCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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